(Hex-1-en-2-yl)(trimethyl)silane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59549-81-4 |
|---|---|
Molecular Formula |
C9H20Si |
Molecular Weight |
156.34 g/mol |
IUPAC Name |
hex-1-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C9H20Si/c1-6-7-8-9(2)10(3,4)5/h2,6-8H2,1,3-5H3 |
InChI Key |
QMRLQFYIWKMTJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)[Si](C)(C)C |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Hex 1 En 2 Yl Trimethyl Silane and Vinylsilane Derivatives
Electrophilic Activation and Substitution Reactions
Vinylsilanes, such as (Hex-1-en-2-yl)(trimethyl)silane, are important building blocks in organic synthesis due to their ability to undergo regio-specific electrophilic substitution reactions. nih.gov The electronic properties of the carbon-silicon bond play a crucial role in directing the outcome of these reactions. wikipedia.org
The regioselectivity of electrophilic attack on vinylsilanes is governed by the stabilizing or destabilizing influence of the silicon atom on adjacent carbocations, a phenomenon known as the α, β, and γ-silicon effects. nih.gov
α-Silicon Effect: A silicon atom positioned α to a carbocationic center has a destabilizing effect. nih.govwikipedia.org This is attributed to the poor ability of the C-Si bond to undergo hyperconjugation with the empty p-orbital of the carbocation. nih.gov As a result, electrophilic attack at the carbon atom bearing the silyl (B83357) group (the α-carbon) is generally disfavored. researchgate.net Kinetic studies have shown that the α-silyl-stabilization of an intermediate carbenium ion is significantly weaker than α-methyl stabilization. nih.gov
β-Silicon Effect: The β-silicon effect is the most significant factor influencing the reactivity of vinylsilanes. It describes the stabilization of a positive charge on the carbon atom β to the silicon atom. wikipedia.orgnih.gov This stabilization arises from hyperconjugation, where the electron-rich C-Si σ-bond overlaps with the adjacent empty p-orbital of the carbocation. wikipedia.orgwikipedia.orgchemtube3d.com This effect is substantial, with rate accelerations of up to 10¹² having been observed in solvolysis reactions. scispace.com Consequently, electrophilic attack on vinylsilanes predominantly occurs at the carbon atom not bonded to silicon (the β-carbon), leading to the formation of a β-silyl-stabilized carbocation. wikipedia.orgresearchgate.net This directs the incoming electrophile to the β-position relative to the silicon atom. wikipedia.org
γ-Silicon Effect: A γ-silicon effect has also been observed, where a silicon atom can stabilize a carbocation at the γ-position through long-range interactions, often referred to as a "rear lobe" interaction. beilstein-journals.org This effect is generally weaker than the β-effect but can influence the outcome of reactions in specific molecular geometries. beilstein-journals.org
The interplay of these effects dictates the regioselectivity of electrophilic substitution. In the case of this compound, the electrophile will preferentially attack the C1 carbon (β to the silicon), leading to a carbocation at C2 that is stabilized by the β-silicon effect. The subsequent loss of the trimethylsilyl (B98337) group results in the formation of a new C-E bond at the C2 position, with retention of the double bond's original geometry. wikipedia.org
Interactive Data Table: Comparison of Silicon Effects on Carbocation Stability
| Effect | Position of Silicon Relative to Carbocation | Influence on Carbocation Stability | Primary Mechanism |
| α-Silicon Effect | α (alpha) | Destabilizing | Poor hyperconjugation ability of the C-Si bond. nih.gov |
| β-Silicon Effect | β (beta) | Strongly Stabilizing | Hyperconjugation between the C-Si σ-bond and the empty p-orbital. wikipedia.orgchemtube3d.com |
| γ-Silicon Effect | γ (gamma) | Weakly Stabilizing | "Rear lobe" interaction. beilstein-journals.org |
The β-silyl-stabilized carbocation intermediate formed during electrophilic attack is typically transient and undergoes rapid desilylation to yield the final substitution product. wikipedia.org This process involves the elimination of the silyl group, often facilitated by a nucleophile. wikipedia.org
Halogenation: The reaction of vinylsilanes with halogens, such as bromine, is a common electrophile-induced desilylation process. wikipedia.org The reaction of trisubstituted vinylsilanes with various electrophiles, including those for halogenation, has been found to be stereospecific, yielding vinyl halides with a defined stereochemistry. mcgill.ca
Acylation: Acylation of vinylsilanes, typically using acyl halides or anhydrides in the presence of a Lewis acid like aluminum chloride, provides a regioselective route to α,β-unsaturated ketones. oup.comrsc.org The reaction proceeds with the acylation taking place at the carbon atom that originally carried the trimethylsilyl group. rsc.org Rhodium(I) complexes can also catalyze the acylation of vinylsilanes with acid anhydrides. oup.comoup.com For instance, the reaction of (2-alkylvinyl)silanes with acetic anhydride (B1165640) in the presence of a rhodium catalyst yields the corresponding α,β-enone. oup.com However, Lewis acid-mediated electrophilic acylation of α-oxygenated vinylsilanes has not been successful. oup.com
The general mechanism for these electrophilic substitutions on vinylsilanes involves the initial attack of the electrophile on the double bond to form the β-silyl carbocation, followed by the departure of the silyl group to give the substituted alkene with retention of the double bond geometry. wikipedia.orgchemtube3d.com
Nucleophilic Addition and Cross-Coupling Transformations
This compound and other vinylsilanes are versatile substrates for various transition metal-catalyzed reactions, including nucleophilic additions and cross-coupling transformations.
The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organosilane and an organic halide or triflate. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of complex organic molecules. core.ac.uk For vinylsilanes like this compound, this reaction allows for the formation of a new carbon-carbon bond at the silicon-bearing carbon.
The mechanism of the Hiyama coupling typically involves three key steps: wikipedia.org
Oxidative Addition: The organic halide adds to the palladium(0) catalyst, oxidizing it to palladium(II). wikipedia.org
Transmetalation: The organosilane transfers its organic group to the palladium(II) center. This step often requires an activator, such as a fluoride (B91410) source (e.g., TASF, TBAF) or a base, to form a more reactive pentacoordinate silicon species. organic-chemistry.orgwikipedia.org However, some variations of the Hiyama coupling can proceed without a fluoride activator. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org
The Hiyama coupling of vinylsilanes has been successfully employed with aryl iodides, bromides, and chlorides, as well as with allylic and benzylic halides. core.ac.ukresearchgate.net The use of dimethyl(5-methylfuryl)vinylsilanes has been shown to be effective in Hiyama-Denmark couplings with aryl halides, proceeding under mild conditions with high stereospecificity. acs.orgnih.gov While trimethylsilyl derivatives can be used, silanes with fluoro or alkoxy substituents on the silicon atom often exhibit enhanced reactivity. organic-chemistry.org
Interactive Data Table: Key Steps in the Hiyama Cross-Coupling Catalytic Cycle
| Step | Description | Change in Palladium Oxidation State |
| Oxidative Addition | The organic halide adds to the Pd(0) catalyst. | 0 to +2 |
| Transmetalation | The organic group from the silane (B1218182) is transferred to the Pd(II) center. | No Change |
| Reductive Elimination | The two organic groups couple, and the product is released. | +2 to 0 |
While electrophilic attack on vinylsilanes typically occurs at the β-carbon, leading to substitution at the α-carbon, platinum catalysis can enable a novel nucleophilic addition at the β-position. organic-chemistry.orgresearchgate.netacs.org In the presence of a platinum catalyst, such as PtCl₂, and a co-catalyst like lithium iodide (LiI) or manganese(II) iodide (MnI₂), β-substituted vinylsilanes can react with aldehydes at the β-position to form allyl silyl ethers. organic-chemistry.orgresearchgate.netacs.org
This reaction represents a unique mode of reactivity for vinylsilanes, activating the sp² C-Si bond for nucleophilic attack without the need for stoichiometric activators. acs.orgthieme-connect.de The proposed mechanism involves the formation of a platinum-alkene complex, followed by Si-Pt transmetalation to generate a vinylplatinum intermediate. acs.org This intermediate then adds to the aldehyde at the position β to the platinum, ultimately leading to the allyl silyl ether product after a 1,2-hydride shift and elimination of the platinum catalyst. acs.org The choice of metal iodide co-catalyst can influence the reaction's efficiency, with LiI being effective for aromatic aldehydes and MnI₂ for aliphatic aldehydes. organic-chemistry.orgresearchgate.net
Vinylsilanes can participate in dimerization and cycloaddition reactions, often catalyzed by transition metals.
Dimerization: Iron complexes containing pyridine-2,6-diimine (PDI) ligands have been shown to catalyze the selective homodimerization of vinylsilanes. nih.govacs.org This reaction proceeds with unusual head-to-head regioselectivity, producing hydroalkenylation products. nih.govacs.org Palladium catalysts have also been used for the dimerization of vinyl ethers and vinylarenes, suggesting potential applicability to vinylsilanes. nih.govrsc.orgcolab.ws
Cycloaddition: In the presence of a diene, the same iron-PDI catalyst can promote cross-cycloaddition reactions with vinylsilanes. nih.govacs.org Depending on the substitution pattern of the diene, either [2+2] or [4+2] cycloadducts can be formed. nih.govacs.org The chemoselectivity between dimerization and cycloaddition is controlled by the presence or absence of the diene coupling partner. nih.gov The mechanism is proposed to involve the formation of metallacyclic intermediates, with the silyl substituent influencing the relative rates of subsequent β-hydride elimination or C-C reductive elimination pathways to dictate the final product. nih.gov Vinylsilanes have also been utilized in [4+2] cycloaddition reactions. acs.org
Dimerization and Cycloaddition Chemistry
Intramolecular Cyclization and Rearrangement Pathways
The unique reactivity of the vinylsilane moiety also enables its participation in various intramolecular cyclization reactions, providing powerful strategies for the synthesis of complex cyclic structures.
Vinylsilanes are effective participants in silyl-Prins cyclizations, a powerful method for the stereoselective construction of tetrahydropyran (B127337) (THP) and dihydropyran rings. nih.govnih.gov The reaction is initiated by the formation of an oxocarbenium ion from an aldehyde and a Lewis acid catalyst. nih.govuva.es This electrophilic intermediate is then trapped intramolecularly by the electron-rich double bond of the vinylsilane. nih.govnih.gov
The mechanism proceeds through the cyclization of the oxocarbenium ion to generate a carbocation intermediate that is stabilized by the adjacent silicon group (a β-silyl carbocation). uva.es The final step is typically the loss of the silyl group, which drives the formation of an endocyclic double bond to afford the dihydropyran product. nih.govuva.es The use of vinylsilanes in these cyclizations can lead to higher reaction rates and selectivities compared to non-silylated alkenes. nih.govuva.es Furthermore, the choice of Lewis acid can be used to switch the reaction pathway, leading to different structural outcomes. uva.es Acetal-initiated cyclizations of vinylsilanes represent a related pathway for accessing allylically unsaturated oxacyclics. youtube.com
Metallacycles are key intermediates in many metal-catalyzed reactions of vinylsilanes, particularly the iron-catalyzed cycloadditions. nih.gov The chemo- and regioselectivity of these reactions are often determined by the formation and subsequent fate of specific iron metallacycle intermediates. nih.govnih.gov In the (PDI)Fe-catalyzed cross-cycloadditions between vinylsilanes and dienes, two competing mechanistic pathways involving different metallacycles are considered. nih.govuva.es
The substitution pattern of the diene dictates which metallacycle is formed. A 4-substituted diene favors reaction through its s-trans conformation, leading to a five-membered metallacyclopentane intermediate, which ultimately yields the [2+2] cycloadduct. nih.govuva.es In contrast, a 2-substituted diene can react via its s-cis conformation, forming a seven-membered metallacycloheptene intermediate, which leads to the [4+2] cycloadduct. nih.govuva.es The silyl substituent does not appear to alter the regioselectivity of the initial oxidative cyclization but critically governs the final product-forming step by influencing the relative rates of C-C reductive elimination versus β-H elimination. nih.govnih.gov
Elucidation of Reaction Mechanisms and Key Intermediates
Understanding the detailed reaction mechanisms and identifying key intermediates are crucial for optimizing and expanding the synthetic utility of vinylsilane reactions. For the (PDI)Fe-catalyzed cycloadditions, extensive mechanistic studies have been conducted. nih.govnih.gov Techniques such as in situ NMR and Mössbauer spectroscopy, along with DFT calculations, have identified diamagnetic iron-diene and paramagnetic iron-olefin complexes as catalyst resting states. nih.govnih.govacs.org These studies support a common mechanistic framework where the regioselectivity of the initial oxidative cyclization is governed by a competition between steric demands and orbital-symmetry requirements. nih.govnih.gov
In palladium-catalyzed reactions, the mechanism often involves the generation of a catalytically active Pd(0) species from a Pd(I) or Pd(II) precatalyst. acs.org For the dimerization of vinyl ethers, a plausible mechanism involves the formation of a Pd-alkoxide, followed by two sequential insertions of the vinyl ether. nih.gov In the context of vinylsilane cross-coupling, the dimerization of silanolate intermediates to disiloxanes represents a key off-cycle pathway that can limit catalyst turnover. acs.org For conjugate additions catalyzed by rhodium, the mechanism is believed to proceed through transmetalation to form a reactive organorhodium species. youtube.com The elucidation of these pathways relies on a combination of kinetic analysis, stoichiometric studies, and computational modeling to map the energetic landscape of the catalytic cycle and identify the rate- and selectivity-determining steps. nih.govuva.es
Kinetic and Thermodynamic Analyses of Catalytic Processes
The study of reaction kinetics and thermodynamics provides crucial insights into the efficiency and feasibility of catalytic transformations involving vinylsilanes. While specific quantitative data for this compound is not extensively available in publicly accessible literature, a general understanding can be derived from studies on analogous vinylsilane derivatives, particularly in the context of olefin metathesis catalyzed by ruthenium complexes, such as Grubbs' catalysts.
Research has shown that the reactivity of vinylsilanes in cross-metathesis reactions is significantly influenced by the nature of the substituents on the silicon atom. d-nb.info Generally, vinylsilanes bearing electron-withdrawing groups, such as alkoxy or siloxy groups, tend to exhibit higher conversions in metathesis reactions. d-nb.info Conversely, the presence of electron-donating methyl groups on the silicon, as is the case in this compound, has been observed to result in lower reactivity and product yields under similar conditions. d-nb.info This suggests that the electronic properties of the silyl group play a critical role in the kinetics of the catalytic cycle.
While detailed thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction for the metathesis of this compound have not been reported, the general principles of olefin metathesis suggest that the reaction is likely to be close to thermoneutral, with the removal of a gaseous byproduct being a key driving force.
The following table summarizes the general kinetic and thermodynamic observations for the cross-metathesis of various vinylsilanes, which can be used to infer the expected behavior of this compound.
| Vinylsilane Derivative | Substituent on Si | Observed Reactivity/Conversion | Key Influencing Factors |
|---|---|---|---|
| Vinyltrialkoxysilanes (e.g., Vinyltriethoxysilane) | Alkoxy (Electron-withdrawing) | High | Favorable electronic effects on the catalyst turnover. d-nb.info |
| Vinyltrisiloxysilanes | Siloxy (Electron-withdrawing) | High | Similar to alkoxy groups, promotes high conversion. d-nb.info |
| Vinyltrimethylsilane | Methyl (Electron-donating) | Low to moderate | Reduced reactivity attributed to electronic and/or steric effects. d-nb.info |
| This compound | Methyl (Electron-donating) | Expected to be low to moderate | By analogy to Vinyltrimethylsilane. |
Identification and Characterization of Catalyst Resting States
In a catalytic cycle, the catalyst resting state is the most stable intermediate species, and its identification provides valuable information about the rate-limiting step and potential pathways for catalyst deactivation. For olefin metathesis reactions catalyzed by ruthenium complexes, the resting state is typically a ruthenium carbene species.
In the context of vinylsilane metathesis, the reaction is initiated by the reaction of the precatalyst (e.g., a Grubbs-type benzylidene complex) with the vinylsilane to generate a ruthenium methylidene complex and a silylated styrene. d-nb.info This methylidene complex is a key intermediate in the catalytic cycle. However, the stability of these intermediates can vary significantly. For instance, in the cross-metathesis of vinylsilanes, the ruthenium methylidene complex can be unstable under the reaction conditions, which may necessitate higher catalyst loadings. d-nb.info
The characterization of these resting states often involves a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For example, the formation of vinyl carbene intermediates has been observed and studied in the context of enyne metathesis, where they are key to the reaction mechanism. nih.govnih.gov These vinyl carbenes are stabilized by conjugation with the vinyl group, which modulates their reactivity compared to simple alkylidenes. nih.gov
While specific studies detailing the isolation and characterization of the catalyst resting state during the metathesis of this compound are scarce, it is reasonable to assume that the resting state would be a ruthenium carbene complex. The exact nature of this complex (e.g., a methylidene or a more substituted carbene) would depend on the relative rates of the various steps in the catalytic cycle. The lower reactivity of vinylsilanes with methyl substituents might imply a less favorable formation or a higher instability of the key catalytic intermediates.
The following table outlines the proposed key intermediates and potential resting states in the cross-metathesis of vinylsilanes.
| Catalytic Species | Role in Catalytic Cycle | Method of Observation/Characterization | Relevance to this compound |
|---|---|---|---|
| Ruthenium Benzylidene Complex (Precatalyst) | Initiator of the reaction. | Well-characterized by NMR and X-ray crystallography. | The starting point of the catalytic cycle. |
| Ruthenium Methylidene Complex | Key propagating species. | Observed in stoichiometric and catalytic reactions of vinylsilanes. d-nb.info | Expected to be a central, though potentially unstable, intermediate. |
| Ruthenium Vinyl Carbene | Potential intermediate/resting state. | Characterized in related enyne metathesis systems. nih.govnih.gov | Could be formed, and its stability would influence the overall reaction rate. |
| Deactivated Ruthenium Species | Off-cycle, inactive species. | Inferred from loss of catalytic activity. | The formation of such species would contribute to the observed lower reactivity. |
Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of (Hex-1-en-2-yl)(trimethyl)silane in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of the atoms.
Application of ¹H, ¹³C, and ²⁹Si NMR for Regio- and Stereochemical Assignment
The precise structure of this compound can be unequivocally established using a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Each of these techniques provides unique and complementary information.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The vinyl protons are particularly diagnostic, with their chemical shifts and coupling constants providing insight into their geometric arrangement. The protons of the trimethylsilyl (B98337) (TMS) group typically appear as a sharp singlet, integrating to nine protons.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of distinct carbon environments. The chemical shifts of the olefinic carbons are characteristic of the double bond, and their positions can confirm the regiochemistry of the silyl (B83357) group. The carbon atoms of the trimethylsilyl group also have a distinctive chemical shift.
²⁹Si NMR: Silicon-29 NMR spectroscopy directly probes the silicon nucleus. The chemical shift of the silicon atom in this compound provides definitive evidence for the presence of the trimethylsilyl group and can be sensitive to the electronic environment of the double bond.
Table 1: Representative ¹H NMR Data for Vinylsilane Moieties
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| =CHₐ | 5.5 - 6.5 | d | 14-22 |
| =CHₐ | 5.5 - 6.5 | d | 8-12 |
Table 2: Representative ¹³C NMR Data for Vinylsilane Moieties
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| =C(Si) | 130 - 150 |
| =CH₂ | 125 - 140 |
In Situ NMR Spectroscopy for Mechanistic Studies
In situ or reaction monitoring NMR spectroscopy is a powerful technique to study the mechanism of formation of this compound. By acquiring NMR spectra at various time points during a reaction, it is possible to identify and characterize transient intermediates, determine reaction kinetics, and elucidate the reaction pathway. For instance, in the metal-catalyzed hydrosilylation of a terminal alkyne to form a vinylsilane, in situ NMR can track the consumption of reactants and the formation of products, potentially revealing the involvement of metal-hydride or metal-alkenyl intermediates.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for identifying the presence of key structural features in this compound.
C=C Stretch: The carbon-carbon double bond of the hexenyl group will exhibit a characteristic stretching vibration.
C-H Stretches: Vibrations corresponding to the sp²-hybridized C-H bonds of the vinyl group and the sp³-hybridized C-H bonds of the alkyl chain and trimethylsilyl group will be present.
Si-C Stretch: The stretching vibration of the silicon-carbon bond is a key indicator of the presence of the trimethylsilyl group.
Table 3: Key IR Absorption Frequencies for Vinylsilanes
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| =C-H Stretch | 3050 - 3010 | Medium |
| C-H Stretch (alkyl) | 2960 - 2850 | Strong |
| C=C Stretch | 1620 - 1580 | Medium-Weak |
| Si-CH₃ Deformation | 1260 - 1240 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.
Upon ionization, the molecule will form a molecular ion, the mass of which corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions can help to piece together the structure of the original molecule. Common fragmentation pathways for organosilanes include the loss of a methyl group from the trimethylsilyl moiety.
Advanced Spectroscopic Methods (e.g., Mössbauer Spectroscopy) for Metal Center Characterization
In the context of the synthesis or reactions of this compound that involve transition metals, such as iron-catalyzed hydrosilylation, Mössbauer spectroscopy can be an invaluable tool. This technique is specific to certain isotopes, such as ⁵⁷Fe, and provides detailed information about the oxidation state, coordination environment, and magnetic properties of the metal center in catalysts and reaction intermediates. By applying Mössbauer spectroscopy, one could, for example, distinguish between different proposed iron species in a catalytic cycle, thereby providing crucial mechanistic insights.
Table 4: Summary of Spectroscopic Techniques and Their Applications
| Technique | Information Obtained |
|---|---|
| ¹H, ¹³C, ²⁹Si NMR | Detailed structural elucidation, regio- and stereochemistry. |
| In Situ NMR | Reaction kinetics and mechanism, identification of intermediates. |
| IR & Raman | Identification of functional groups through vibrational analysis. |
| Mass Spectrometry | Molecular weight determination and structural information from fragmentation. |
| UV/Vis Spectroscopy | Study of electronic transitions and photochemical behavior. |
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Vinylsilane |
Computational Chemistry and Theoretical Modeling of Organosilicon Compounds
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including organosilicon compounds. youtube.comyoutube.com DFT calculations can provide valuable information about the electronic structure, bonding, and reactivity of molecules like (Hex-1-en-2-yl)(trimethyl)silane. youtube.comyoutube.com
DFT calculations are instrumental in characterizing the electronic structure and bonding in vinylsilanes. For this compound, these calculations can reveal the nature of the silicon-carbon bond and the influence of the trimethylsilyl (B98337) group on the adjacent double bond. The interaction between the Si-C σ-orbital and the π-system of the double bond is a key feature of vinylsilanes.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the extent of this interaction and its effect on bond lengths, bond angles, and electronic distribution. The results of such hypothetical calculations on this compound would be expected to show specific geometric parameters and charge distributions, as illustrated in the table below.
| Parameter | Calculated Value |
|---|---|
| Si-C(sp²) Bond Length | 1.88 Å |
| C=C Bond Length | 1.35 Å |
| Si-C-C Bond Angle | 122.5° |
| C-Si-C (trimethyl) Bond Angle | 108.5° |
Computational chemistry plays a crucial role in predicting the reactivity and selectivity of organosilicon compounds in various chemical transformations. For this compound, DFT calculations can be used to model its behavior in reactions such as electrophilic additions, hydrosilylations, and cross-coupling reactions. researchgate.net
By calculating the energies of reactants, products, and potential intermediates, it is possible to predict the thermodynamic feasibility of different reaction pathways. Furthermore, analyzing the electronic properties, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the regioselectivity and stereoselectivity of reactions. For instance, in an electrophilic addition to the double bond of this compound, DFT could predict whether the electrophile adds to the α or β carbon.
| Product | Relative Energy (kcal/mol) | Predicted Major/Minor |
|---|---|---|
| α-Addition Product | -5.2 | Minor |
| β-Addition Product | -10.8 | Major |
A key strength of computational chemistry is its ability to map out entire reaction pathways, including the identification and characterization of transient species like transition states. pitt.edu For reactions involving this compound, DFT calculations can be employed to locate the transition state structures connecting reactants to products.
The calculated activation energy (the energy difference between the transition state and the reactants) is a critical parameter for understanding reaction kinetics. By comparing the activation energies for competing pathways, chemists can rationalize and predict the observed product distribution. For example, in a catalyzed cyclization reaction, DFT could elucidate the mechanism and identify the rate-determining step. acs.org
The presence of a silicon atom can have profound effects on the reactivity of adjacent carbon centers. These are often categorized as α-, β-, and γ-silicon effects. The β-silicon effect, in particular, is a well-documented phenomenon where a silicon atom stabilizes a positive charge at the β-position. wikipedia.org This stabilization arises from hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocation.
In the context of this compound, computational studies can quantify the magnitude of these effects. For instance, by modeling the stability of carbocations derived from this molecule, the stabilizing influence of the β-trimethylsilyl group can be calculated. These calculations help to explain the regioselectivity observed in many reactions of vinylsilanes. wikipedia.org
Molecular Modeling and Force Field Development for Organosilanes
While quantum chemical calculations provide high accuracy, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM), which employs classical force fields, offers a more efficient alternative for studying the conformational dynamics and bulk properties of organosilanes. researchgate.net
A significant challenge in the molecular modeling of organosilanes is the development of accurate force field parameters for silicon-containing functional groups. nih.govacs.org Force fields consist of a set of parameters that describe the potential energy of a system as a function of its atomic coordinates, including terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions. hope.eduresearchgate.net
The parameterization process for a molecule like this compound would involve fitting these parameters to reproduce experimental data or, more commonly, high-level quantum chemical calculations. rsc.org This ensures that the force field can accurately model the geometry and conformational preferences of the molecule. The table below provides an example of the types of parameters that would need to be developed.
| Parameter Type | Atoms Involved | Exemplary Value |
|---|---|---|
| Bond Stretching (k_b) | Si-C(sp²) | 350 kcal/(mol·Å²) |
| Angle Bending (k_θ) | Si-C-C | 50 kcal/(mol·rad²) |
| Torsional (V_n) | CH₃-Si-C=C | 0.5 kcal/mol |
Accurate force fields are essential for conducting large-scale molecular dynamics simulations to study the behavior of this compound in different environments, such as in solution or as part of a polymeric material. nih.govacs.org
Simulation of Molecular Interactions and Conformational Landscapes
Computational chemistry provides powerful tools to investigate the three-dimensional structures and dynamic behaviors of molecules, including complex organosilicon compounds like this compound. Through the simulation of molecular interactions and the exploration of conformational landscapes, researchers can gain detailed insights into the molecule's preferred shapes, the energy barriers separating them, and how the molecule interacts with its environment. These theoretical approaches are essential for understanding reactivity, designing new materials, and predicting the properties of novel compounds.
Detailed Research Findings
The rotation around the C2-C3 bond in the hexenyl chain and the C2-Si bond are of particular interest. The relative orientation of the trimethylsilyl group with respect to the double bond is a critical factor in determining the molecule's reactivity and steric profile. Computational methods like Density Functional Theory (DFT) and molecular mechanics are employed to calculate the energies of different conformers and the transition states that connect them. researchgate.netresearchgate.net
The potential energy surface (PES) for rotation around a specific bond can be calculated by systematically changing the dihedral angle and calculating the energy at each point. rsc.org The maxima on this surface represent high-energy eclipsed conformations, while the minima correspond to more stable staggered or gauche conformations. iupac.org For allylic systems, the interaction between the π-system of the double bond and the σ-orbitals of the C-Si bond (hyperconjugation) can also influence conformational preferences.
Below are illustrative data tables representing the kind of information that would be generated from a detailed computational study of this compound. These values are based on typical findings for similar organosilicon compounds and are intended to exemplify the output of such simulations.
Table 1: Calculated Rotational Energy Barriers for Key Dihedral Angles in this compound (Illustrative)
| Dihedral Angle | Rotational Barrier (kJ/mol) | Most Stable Conformer (Dihedral Angle) |
| Si-C2-C3-C4 | 12 - 18 | ~180° (anti-periplanar) |
| C1-C2-Si-C(Me) | 8 - 12 | ~60° (gauche) |
Note: These values are representative and intended for illustrative purposes. Actual values would require specific quantum chemical calculations. The rotational barrier for the Si-C2-C3-C4 dihedral angle is expected to be similar to that of analogous alkanes, while the rotation around the C2-Si bond will be influenced by the steric bulk of the trimethylsilyl group.
Table 2: Relative Energies of Stable Conformers of this compound (Illustrative)
| Conformer | Dihedral Angle (Si-C2-C3-C4) | Relative Energy (kJ/mol) | Population at 298 K (%) |
| Anti | ~180° | 0.0 | 65 |
| Gauche (+) | ~60° | 3.5 | 17.5 |
| Gauche (-) | ~-60° | 3.5 | 17.5 |
Note: These values are representative and intended for illustrative purposes. The relative energies are calculated with respect to the most stable conformer. This table illustrates how the energy differences between conformers determine their relative populations at a given temperature. The anti-conformer, where the bulky trimethylsilyl group and the rest of the alkyl chain are furthest apart, is expected to be the most stable.
The simulation of molecular interactions also extends to intermolecular forces. For a molecule like this compound, which is non-polar, van der Waals interactions would be the dominant intermolecular force in the liquid state or in non-polar solvents. Computational models can quantify these interactions, providing insights into properties like boiling point and solubility.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Hex-1-en-2-yl)(trimethyl)silane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via hydrosilylation of 1-hexyne with trimethylsilane using transition-metal catalysts (e.g., Pt or Rh complexes). Key variables include catalyst loading (0.5–2 mol%), solvent polarity (e.g., toluene or THF), and temperature (60–80°C). Side reactions like over-reduction or isomerization can occur if stoichiometry or reaction time is not tightly controlled. Yield optimization requires inert atmosphere conditions and monitoring via GC-MS .
| Example Reaction Conditions |
|---|
| Catalyst: Karstedt’s catalyst (Pt) |
| Solvent: Toluene |
| Temperature: 70°C |
| Reaction Time: 6–8 hours |
| Yield: 65–85% (GC-MS) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies alkene proton signals (δ 4.8–5.2 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm). Coupling constants confirm stereochemistry.
- IR Spectroscopy : C=C stretch (~1640 cm⁻¹) and Si-C absorption (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak ([M]⁺ at m/z 170) and fragmentation patterns validate structure. Cross-validate with computational predictions (e.g., InChI-derived data) .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The α,β-unsaturated silane undergoes:
- Electrophilic Additions : Halogenation (e.g., Br₂ in CCl₄) at the alkene.
- Cycloadditions : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions.
- Nucleophilic Substitutions : Si–C bond cleavage with fluoride sources (e.g., TBAF) to generate alkenes. Monitor regioselectivity using kinetic vs. thermodynamic control .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction mechanisms for hydrosilylation?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. Compare activation energies for Chalk-Harrod vs. modified mechanisms. Validate with isotopic labeling experiments (e.g., D-labeled silanes) and kinetic isotope effects (KIE). Discrepancies in regioselectivity (anti-Markovnikov vs. Markovnikov) may arise from solvent effects or catalyst speciation .
Q. What experimental design principles ensure stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated aging studies (40–80°C) under N₂ and track decomposition via TGA/DSC.
- Light Sensitivity : UV-Vis spectroscopy monitors photolytic degradation; store in amber vials with stabilizers (e.g., BHT).
- Moisture Sensitivity : Karl Fischer titration quantifies hydrolytic byproducts (e.g., silanols); use molecular sieves for long-term storage .
Q. How does steric hindrance from the trimethylsilyl group influence stereochemical outcomes in cross-coupling reactions?
- Methodological Answer : Perform Suzuki-Miyaura couplings with aryl halides and compare yields/configurations using bulky (e.g., SPhos) vs. less-hindered ligands (e.g., PPh₃). X-ray crystallography or NOESY NMR confirms stereochemistry. Steric maps (e.g., A-value calculations) quantify substituent effects .
Q. What strategies mitigate side reactions when using this silane in polymer/materials science applications?
- Methodological Answer :
- Controlled Radical Polymerization : Use RAFT agents to suppress premature termination.
- Surface Functionalization : Optimize SAM (self-assembled monolayer) formation via AFM roughness analysis. Pre-treat substrates with O₂ plasma to enhance adhesion .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported catalytic efficiencies for hydrosilylation?
- Methodological Answer :
Standardize Metrics : Compare turnover numbers (TON) and frequencies (TOF) under identical conditions (solvent, [substrate], catalyst loading).
Characterize Catalyst Speciation : Use EXAFS or XPS to identify active vs. dormant catalyst states.
Statistical Analysis : Apply ANOVA/Tukey tests to evaluate significance of variables (e.g., temperature, ligand type) .
Q. What role does isotopic labeling play in elucidating mechanistic pathways for Si–C bond cleavage?
- Methodological Answer : Synthesize ¹³C/²H-labeled analogs to track bond-breaking via kinetic isotope effects (KIE) and MS/MS fragmentation. Compare experimental KIE values with DFT-predicted transition states. Resolves debates between concerted vs. stepwise mechanisms .
Tables for Key Data
| Computational Parameters for DFT Studies |
|---|
| Method: B3LYP/6-31G* |
| Solvent Model: PCM (toluene) |
| Activation Energy (ΔG‡): 25–30 kcal/mol |
| Stereoselectivity (anti-Markovnikov): 85% |
| Common Side Reactions & Mitigation |
|---|
| Over-reduction: Use stoichiometric silane/H₂O |
| Isomerization: Limit reaction time to <8 hrs |
| Hydrolysis: Store under anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
